molecular formula C12H18N2O4 B193583 Carbidopa Ethyl Ester CAS No. 91908-71-3

Carbidopa Ethyl Ester

Katalognummer: B193583
CAS-Nummer: 91908-71-3
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: IVYOMTNVXXPNCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbidopa Ethyl Ester is a chemical compound known for its role as a precursor to Carbidopa. Carbidopa is widely used in combination with Levodopa for the treatment of Parkinson’s disease. The compound is characterized by its molecular formula C12H18N2O4 and a molecular weight of 254.28 g/mol .

Wissenschaftliche Forschungsanwendungen

Carbidopa Ethyl Ester has several applications in scientific research:

Wirkmechanismus

Target of Action

Carbidopa Ethyl Ester primarily targets the enzyme aromatic amino acid decarboxylase (DDC) . This enzyme plays a crucial role in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine .

Mode of Action

This compound, similar to Carbidopa, acts as an inhibitor of DDC . It blocks the conversion of levodopa to dopamine outside of the central nervous system (CNS), thus inhibiting unwanted side effects of levodopa on organs located outside of the CNS .

Biochemical Pathways

The inhibition of DDC by this compound affects the biosynthesis pathways of L-tryptophan to serotonin and L-DOPA to dopamine . This results in an increased availability of levodopa, the dopamine precursor, to cross the blood-brain barrier and be converted into dopamine within the CNS .

Pharmacokinetics

For instance, levodopa ethyl ester, administered subcutaneously or intramuscularly, provides rapid and sustained elevations in plasma levodopa concentrations .

Result of Action

The primary molecular effect of this compound is the increased availability of levodopa in the CNS, leading to an increase in dopamine production . On a cellular level, studies have shown that Carbidopa can inhibit T cell activation, suggesting a potential role in modulating immune responses .

Action Environment

The action of this compound, like Carbidopa, is influenced by the environment within the body. Its ability to inhibit the conversion of levodopa to dopamine outside the CNS allows more levodopa to reach the brain, where it is needed . .

Zukünftige Richtungen

Research suggests that increasing Carbidopa doses significantly increased the exposure and reduced the fluctuation of immediate-release levodopa in plasma during simultaneous COMT inhibition with entacapone . This indicates potential for further optimization of Carbidopa Ethyl Ester dosage in the future. Another study suggests that Carbidopa inhibits T cell responses, which could have implications for the treatment of autoimmune diseases .

Biochemische Analyse

Biochemical Properties

Carbidopa Ethyl Ester, like Carbidopa, is known to inhibit aromatic amino acid decarboxylase (DDC), an enzyme crucial in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine . This interaction with DDC is significant as it prevents the peripheral metabolism of levodopa, allowing a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect .

Cellular Effects

This compound, through its relation to Carbidopa, may have significant effects on various types of cells. For instance, Carbidopa has been shown to inhibit T cell activation both in vitro and in vivo, suggesting a potential immunosuppressive activity . This could influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely similar to that of Carbidopa. Carbidopa acts as a peripheral DDC inhibitor, preventing the conversion of levodopa to dopamine outside the central nervous system . This allows a greater proportion of administered levodopa to reach the brain, where it can be converted to dopamine .

Dosage Effects in Animal Models

Research on Carbidopa has shown that it can mitigate experimental autoimmune encephalitis and collagen-induced arthritis in animal models . The effects of different dosages of this compound on these or other conditions would need to be investigated further.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine, due to its inhibition of DDC

Transport and Distribution

Carbidopa, to which this compound is related, is widely distributed in tissues, except in the brain . After one hour, Carbidopa is found mainly in the kidney, lungs, small intestine, and liver . The transport and distribution of this compound within cells and tissues would need to be investigated further.

Subcellular Localization

Studies on Carbidopa have shown that treatment of ER-positive cells with Carbidopa promoted nuclear localization of AhR

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carbidopa Ethyl Ester can be synthesized through various methods. One common method involves the reaction of oxaziridine with methyldopa ester to obtain methyldopa imido ester, followed by hydrolysis to produce Carbidopa . Another method involves reacting N-hydroxy carbamic acid tert-butyl ester with p-toluenesulfonyl chloride and alkali in an organic solvent, followed by purification steps .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deprotection, decolorization, and final purification to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Carbidopa Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into Carbidopa and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or sulfonyl chlorides.

Major Products: The primary product formed from these reactions is Carbidopa, which is used in combination with Levodopa for therapeutic purposes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its role as a precursor to Carbidopa, which is essential for enhancing the therapeutic effects of Levodopa in Parkinson’s disease treatment. Its ability to inhibit peripheral metabolism of Levodopa makes it a valuable compound in medical research and pharmaceutical applications .

Eigenschaften

IUPAC Name

ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYOMTNVXXPNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620938
Record name Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91908-71-3
Record name Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure for preparation of compound 107, and substituting methanol with ethanol, provided the title compound, which was used in the next reaction without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbidopa Ethyl Ester
Reactant of Route 2
Reactant of Route 2
Carbidopa Ethyl Ester
Reactant of Route 3
Reactant of Route 3
Carbidopa Ethyl Ester
Reactant of Route 4
Carbidopa Ethyl Ester
Reactant of Route 5
Carbidopa Ethyl Ester
Reactant of Route 6
Carbidopa Ethyl Ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.